molecular formula C15H16F3N3O2S B2878553 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034589-32-5

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2878553
CAS No.: 2034589-32-5
M. Wt: 359.37
InChI Key: GNRJZTJVPUEPEI-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazolo[1,5-a]pyridine core linked via a methyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c16-15(17,18)12-4-3-5-13(8-12)24(22,23)20-10-11-9-19-21-7-2-1-6-14(11)21/h3-5,8-9,20H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJZTJVPUEPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a series of reactions such as cyclization, hydrogenation, and functional group modifications[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, while the benzenesulfonamide moiety is added through sulfonamide formation reactions[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the benzenesulfonamide moiety may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s pyridine-based core distinguishes it from analogs like 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine () and N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (), which feature pyrimidine rings.

Substituent Effects

  • Sulfonamide vs. Carboxamide : The target’s benzenesulfonamide group contrasts with carboxamide derivatives (e.g., ). Sulfonamides generally exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing solubility and protein-binding interactions .
  • Trifluoromethyl Positioning : The 3-(trifluoromethyl) substitution on the benzene ring in the target compound mirrors analogs like 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (). This group enhances membrane permeability and resistance to oxidative metabolism .

Physical Properties

Melting points and purity data from and suggest trends:

  • Melting Points : Sulfonamide derivatives (e.g., compound 8 in , m.p. 222°C) generally have higher melting points than carboxamides (e.g., compound 7 in , m.p. 181°C), likely due to stronger intermolecular hydrogen bonding .
  • Purity : All analogs in achieved >98% HPLC purity, indicating robust synthetic protocols for such scaffolds .

Data Tables

Table 1: Structural and Physical Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Purity (%) Biological Activity Reference
N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Pyridine 3-(Trifluoromethyl)benzenesulfonamide N/A N/A N/A N/A
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Pyrimidine Phenyl, 7-(trifluoromethyl) N/A N/A KOR agonist (IC50: ND)
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrimidine Thienyl, 7-(trifluoromethyl), carboxamide N/A N/A N/A
N-(7-((Methylsulfonyl)methyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide (Compound 8) Pyrazine Benzenesulfonamide, methylsulfonyl 222 >98 N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro substituents 175–178 N/A N/A

Key Findings and Implications

Core Flexibility : Pyridine, pyrimidine, and pyrazine cores offer tunable electronic properties. Pyrimidine derivatives may favor CNS targets (e.g., KOR), while pyridine-based systems could optimize agrochemical stability .

Substituent Strategy : The 3-(trifluoromethyl) group is a conserved feature for enhancing bioavailability, while sulfonamide vs. carboxamide choices depend on desired acidity and binding interactions .

Synthetic Feasibility : High purity (>98%) across analogs () indicates reliable routes for scaling pyrazolo-fused heterocycles .

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrazolo[1,5-a]pyridine core linked to a trifluoromethyl group and a benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H14F3N3O2S
Molecular Weight341.33 g/mol
Density1.181 g/cm³
Boiling Point235.5 °C
LogP1.219

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The pyrazolo[1,5-a]pyridine core has been associated with various anti-inflammatory and anticancer activities. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer progression and inflammation:

  • p38 MAPK Inhibition : Similar compounds have shown inhibition of the p38 MAPK pathway, crucial in inflammatory responses and cancer cell survival. For example, a related pyrazolyl compound demonstrated an IC50 value of 53 nM against p38 MAPK .
  • TNFα and IL-6 Production : Compounds in this class have also been shown to inhibit the production of pro-inflammatory cytokines like TNFα and IL-6 in human chondro-sarcoma cell lines .

Case Studies

  • Antitumor Activity in vitro : A study evaluated the effects of a structurally similar compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Inflammation Models : In animal models of inflammation, administration of related pyrazolo compounds resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo Core : The initial step involves synthesizing the tetrahydropyrazolo[1,5-a]pyridine core through cyclization reactions.
  • Introduction of the Trifluoromethyl Group : This can be achieved via electrophilic fluorination methods.
  • Coupling with Benzenesulfonamide : The final step involves coupling the synthesized intermediates to form the target compound.

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